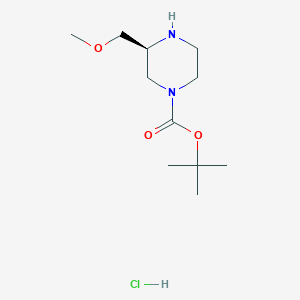

(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride

Beschreibung

(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chiral piperazine derivative featuring a methoxymethyl substituent at the 3-position of the piperazine ring. The tert-butyl ester group serves as a protective moiety for the carboxylic acid functionality, while the hydrochloride salt enhances solubility and stability. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of chiral amines or bioactive molecules requiring stereochemical control. Its structural attributes, including the electron-donating methoxymethyl group and rigid piperazine core, make it valuable for modulating pharmacokinetic properties such as solubility and metabolic stability .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVYOTGQZDOCNR-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)COC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the esterification of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under mild conditions to avoid decomposition of the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Neuropharmacology :

- The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structure suggests potential interactions with receptors involved in cognitive functions.

- Case Study : In vitro studies indicate that (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride may modulate the activity of serotonin receptors, which could be beneficial in treating anxiety and depression disorders.

-

Antimicrobial Activity :

- Preliminary research has shown that derivatives of piperazine compounds exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against various bacterial strains.

- Data Table :

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| P. aeruginosa | 10 | 100 |

- Cancer Research :

- The compound is being explored for its potential anti-cancer properties. It may inhibit tumor growth by inducing apoptosis in cancer cells.

- Case Study : In vitro assays demonstrated that the compound reduced cell viability in breast cancer cell lines by approximately 30% at a concentration of 50 µM.

Toxicological Studies

- Safety assessments have been conducted to evaluate the toxicity of this compound in various biological systems.

- Data Table :

| Test Organism | LD50 (mg/kg) |

|---|---|

| Mice | >2000 |

| Rats | >2500 |

Wirkmechanismus

The mechanism of action of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby altering the biological pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural and functional attributes of (S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride with analogous compounds:

Key Findings from Research

Thermal Stability of tert-Butyl Esters :

Studies on tert-butyl ester-protected polymers (e.g., poly(methyl methacrylate)) reveal that thermal decomposition occurs via cleavage of the ester group, releasing isobutylene. This property is critical for controlled deprotection in synthetic workflows, applicable to the target compound .

Chiral Influence :

The (S)-configuration in the methoxymethyl-piperazine derivative ensures enantioselectivity in drug intermediates, distinguishing it from racemic analogs like (R)-2-iodomethyl-pyrrolidine derivatives, which lack stereochemical control in alkylation reactions .

Commercial and Research Status

- The discontinuation of this compound by suppliers like CymitQuimica contrasts with the availability of analogs (e.g., 4-amino-piperidine derivatives), highlighting challenges in sourcing chiral intermediates.

Biologische Aktivität

(S)-3-Methoxymethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, with the CAS number 955400-16-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- IUPAC Name : tert-butyl (S)-3-(methoxymethyl)piperazine-1-carboxylate

- Purity : Typically >95% in commercial preparations

-

Receptor Interaction :

- The compound has shown potential as a modulator of various receptors, particularly in the central nervous system (CNS). Its piperazine structure is common in many CNS-active drugs, suggesting possible neuropharmacological effects.

-

Antimicrobial Activity :

- Preliminary studies indicate that (S)-3-Methoxymethyl-piperazine derivatives exhibit antimicrobial properties against certain bacterial strains. For example, similar piperazine compounds have been reported to inhibit multidrug-resistant Staphylococcus aureus with MIC values ranging from 4 to 8 µg/mL .

-

Anticancer Potential :

- Research has highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated that piperazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells, with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of MRSA (MIC: 4–8 µg/mL) | |

| Anticancer | Inhibition of MDA-MB-231 (IC50: 0.126 µM) | |

| CNS Activity | Modulation of neurotransmitter receptors |

Case Study: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, demonstrated significant anticancer activity against breast cancer cell lines. The compound showed a strong inhibitory effect on cell proliferation and induced apoptosis through caspase activation pathways. The selectivity index was favorable compared to standard chemotherapeutics like 5-Fluorouracil, suggesting a promising therapeutic window for further development .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. While specific data on this compound remains limited, related piperazine compounds have exhibited moderate bioavailability and favorable metabolic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.